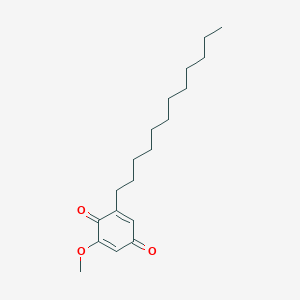
6-Dodecyl-2-methoxy-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dodecyl-2-methoxy-1,4-benzoquinone, also known as this compound, is a useful research compound. Its molecular formula is C19H30O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that 6-Dodecyl-2-methoxy-1,4-benzoquinone possesses significant antitumor properties. A study demonstrated its ability to inhibit tumor cell proliferation through apoptosis induction in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which is a critical pathway for inducing cell death .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce inflammatory markers in various cell types. It inhibits the production of nitric oxide (NO) in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented, indicating potential use in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Mechanism Exploration
A detailed investigation was conducted to explore the antitumor mechanism of this compound. The study utilized various cancer cell lines and assessed the compound's effects on cell viability and apoptosis rates. Results indicated a dose-dependent inhibition of cell growth, with significant ROS generation observed at higher concentrations. This study provides insights into the potential use of this compound as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of this compound. The study involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound. The findings revealed a marked decrease in pro-inflammatory cytokine production and NO levels, positioning this compound as a candidate for further development in anti-inflammatory therapies.
Potential Industrial Applications
Beyond biological applications, this compound may also have utility in materials science due to its unique chemical structure. Its properties could be harnessed for developing novel materials with specific electronic or photonic characteristics.
Eigenschaften
CAS-Nummer |
4075-01-8 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-16-14-17(20)15-18(22-2)19(16)21/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
BCIBKWCJOCMBSI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Key on ui other cas no. |
4075-01-8 |
Synonyme |
6-DMBQ 6-dodecyl-2-methoxy-1,4-benzoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















